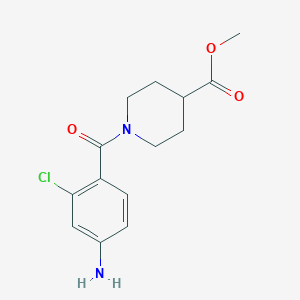
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide is a heterocyclic compound with the molecular formula C5H8N4O. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-4H-pyrazole-1-carboximidamide typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide. This reaction is carried out in an ethanolic solution and requires refluxing for 4-8 hours . The resulting product can be further modified to obtain various derivatives by reacting with different hydrazonoyl chlorides and bromoacetyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: The compound is used in the development of dyes, agrochemicals, and fluorescent substances.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-4H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of the epidermal growth factor receptor kinase (EGFR), inhibiting its activity . This inhibition can lead to the suppression of cancer cell proliferation. The compound’s structure allows it to form stable complexes with various enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboximidamide: This compound has a similar pyrazole core but with a benzyl group attached, which can alter its chemical and biological properties.
3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamide: Another derivative with a carboxamide group, which can influence its reactivity and applications.
Uniqueness
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and its potential anticancer properties make it a valuable compound for further research and development.
Properties
CAS No. |
27623-72-9 |
|---|---|
Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-methyl-5-oxo-4H-pyrazole-1-carboximidamide |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(10)9(8-3)5(6)7/h2H2,1H3,(H3,6,7) |
InChI Key |
CLKWKXLKGJNIEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


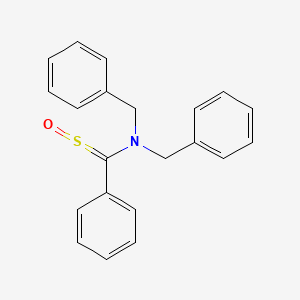

![3,3'-[Piperazine-1,4-diylbis(carbamothioylsulfanediyl)]dipropanoic acid](/img/structure/B13992620.png)
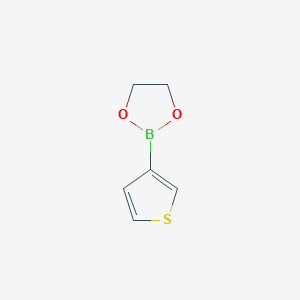

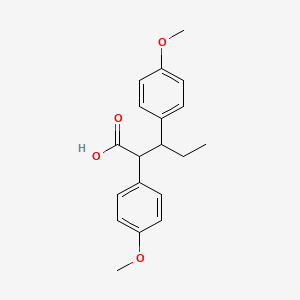
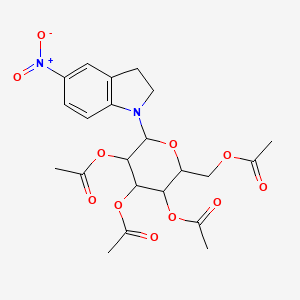
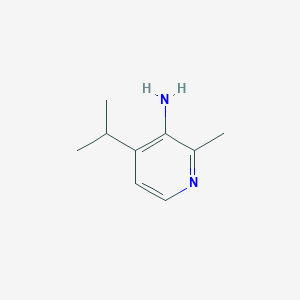
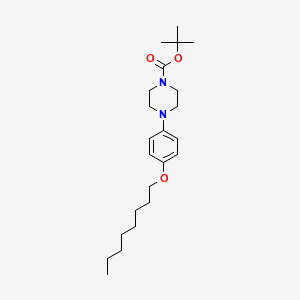
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)

![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
